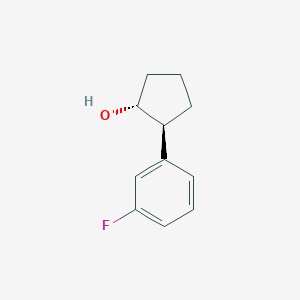

trans-2-(3-Fluorophenyl)cyclopentanol

Description

trans-2-(3-Fluorophenyl)cyclopentanol (C₁₁H₁₃FO) is a chiral cyclopentanol derivative characterized by a fluorine atom at the 3-position of the phenyl ring and a hydroxyl group in the trans configuration relative to the phenyl substituent on the cyclopentane ring. Its molecular weight is 180.22 g/mol, with an IUPAC name of (1R,2S)-2-(3-fluorophenyl)cyclopentan-1-ol . It is synthesized via asymmetric hydrogenation or stereoselective reduction methods, often employing chiral catalysts such as iridium complexes to achieve high enantiomeric excess (e.g., >99% ee) and trans selectivity (trans/cis >99:1) .

Properties

IUPAC Name |

(1R,2S)-2-(3-fluorophenyl)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c12-9-4-1-3-8(7-9)10-5-2-6-11(10)13/h1,3-4,7,10-11,13H,2,5-6H2/t10-,11+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVGKJBSGIRSTQ-WDEREUQCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Fluorophenyl)cyclopentanol typically involves the reaction of cyclopentene with a fluorophenyl reagent under specific conditions. One common method includes the addition-esterification reaction of cyclopentene with acetic acid, followed by transesterification with methanol . The reaction conditions for these steps are carefully controlled to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reagents are mixed and reacted under controlled temperatures and pressures. The use of catalysts and solvents can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Trans-2-(3-Fluorophenyl)cyclopentanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can introduce different functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry

In organic synthesis, trans-2-(3-Fluorophenyl)cyclopentanol serves as a versatile building block for creating more complex molecules. Its secondary alcohol group allows for various chemical transformations, including:

- Oxidation: Conversion to ketones.

- Reduction: Further derivatization to cyclopentane derivatives.

- Substitution Reactions: Introduction of different functional groups onto the phenyl ring.

Biology

Research into the biological activities of this compound has indicated potential antimicrobial and anti-inflammatory properties. The compound's interactions with biological molecules can influence their activity, making it a candidate for further investigation in pharmacological studies.

Mechanism of Action:

The secondary alcohol group can participate in hydrogen bonding with biological targets, while the aromatic ring may engage in π-π interactions with proteins. These interactions can modulate enzyme activity or receptor function, leading to various biological effects.

Medicine

This compound is being explored as a pharmaceutical intermediate in drug development. Its unique structural features make it suitable for use as a precursor in synthesizing therapeutic agents targeting specific diseases.

Case Studies:

- Antimicrobial Activity: Preliminary studies have suggested that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.

- Anti-inflammatory Effects: Investigations into its anti-inflammatory potential have shown promise, warranting further exploration through clinical studies.

Mechanism of Action

The mechanism by which trans-2-(3-Fluorophenyl)cyclopentanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to specific biological or chemical outcomes. The pathways involved may include signal transduction, metabolic processes, and molecular recognition.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The position and number of fluorine atoms or alkyl/aryl groups on the phenyl ring significantly alter molecular weight, polarity, and bioactivity. Key analogs include:

Fluorine Effects :

- Electron-withdrawing nature : The 3-fluoro substituent increases the compound’s polarity compared to alkyl-substituted analogs (e.g., 4-n-butyl) but reduces it compared to 3,4-difluoro derivatives .

- Bioactivity: Fluorinated cyclopentanols are explored in drug discovery for their metabolic stability and binding affinity to targets like prostaglandin receptors .

Biological Activity

Structural Characteristics

The compound features a cyclopentanol core substituted with a fluorophenyl group. This unique structure may influence its biological activity through interactions with various biomolecular targets. The presence of the fluorine atom can enhance lipophilicity and affect the compound's pharmacokinetic properties.

The biological activity of trans-2-(3-Fluorophenyl)cyclopentanol likely involves its interaction with specific receptors or enzymes, potentially altering their activity. Similar compounds have been shown to modulate pathways related to cell signaling, enzyme inhibition, and receptor activation. For instance, studies on related compounds suggest that they can act as inhibitors or activators of key biological pathways, including those involved in cancer progression and inflammation .

Biological Activity Data

While direct experimental data on this compound is scarce, insights can be drawn from studies of related compounds. Below is a summary table of biological activities reported for structurally similar compounds:

Case Studies and Research Findings

- Anticancer Potential : A study examining the structure-activity relationships (SAR) of related compounds indicated that modifications to the phenyl ring significantly impacted their anticancer properties. For example, the introduction of halogen substituents was associated with increased potency against various cancer cell lines .

- Enzyme Inhibition : Research has shown that similar cyclopentanol derivatives can inhibit key enzymes involved in inflammatory pathways, suggesting that this compound may also exhibit anti-inflammatory effects through enzyme inhibition .

- Pharmacokinetics : The metabolic stability and bioavailability of cyclopentanol derivatives have been studied extensively. Compounds with similar structures have demonstrated varying degrees of plasma protein binding and metabolic clearance rates, which are critical for their therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.